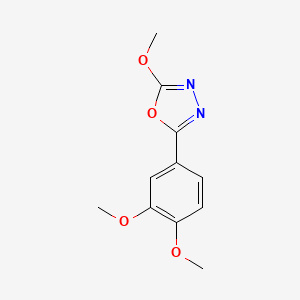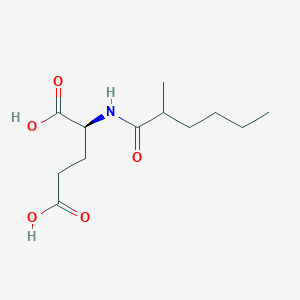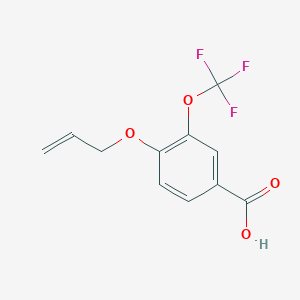![molecular formula C16H14BrIO B12607566 1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene CAS No. 918304-51-5](/img/structure/B12607566.png)
1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene is a complex organic compound that features both bromine and iodine substituents on a benzene ring, along with an ether linkage to a phenylbutenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzene derivative followed by the introduction of the phenylbutenyl group through etherification. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or iodine atoms.
Applications De Recherche Scientifique
1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene exerts its effects depends on the specific application. In chemical reactions, the presence of both bromine and iodine atoms allows for selective reactivity, enabling precise modifications to the molecule. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-iodobenzene: Lacks the phenylbutenyl group, making it less complex.
1-Iodo-3-bromo-2-methoxybenzene: Similar structure but with a methoxy group instead of the phenylbutenyl group.
1-Bromo-3-iodo-2-phenoxybenzene: Contains a phenoxy group instead of the phenylbutenyl group.
Uniqueness
1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene is unique due to the combination of bromine and iodine substituents along with the phenylbutenyl ether linkage
Propriétés
Numéro CAS |
918304-51-5 |
|---|---|
Formule moléculaire |
C16H14BrIO |
Poids moléculaire |
429.09 g/mol |
Nom IUPAC |
1-bromo-3-iodo-2-(2-phenylbut-2-enoxy)benzene |
InChI |
InChI=1S/C16H14BrIO/c1-2-12(13-7-4-3-5-8-13)11-19-16-14(17)9-6-10-15(16)18/h2-10H,11H2,1H3 |
Clé InChI |
AIUUKEHFQIWTOR-UHFFFAOYSA-N |
SMILES canonique |
CC=C(COC1=C(C=CC=C1I)Br)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


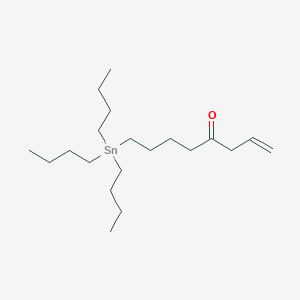



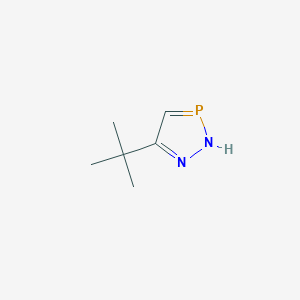

![4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12607514.png)
![N-Dodecyl-N'-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12607536.png)
![Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester](/img/structure/B12607537.png)
![3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12607538.png)
